molecular formula C19H30N2OS B4670766 N-[3-(METHYLSULFANYL)PHENYL]-N'-[4-(TERT-PENTYL)CYCLOHEXYL]UREA

N-[3-(METHYLSULFANYL)PHENYL]-N'-[4-(TERT-PENTYL)CYCLOHEXYL]UREA

Cat. No.: B4670766
M. Wt: 334.5 g/mol
InChI Key: APYOZQXHZXPJHL-UHFFFAOYSA-N
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Description

N-[3-(METHYLSULFANYL)PHENYL]-N’-[4-(TERT-PENTYL)CYCLOHEXYL]UREA is a synthetic organic compound characterized by the presence of a urea functional group This compound is notable for its unique structural features, which include a phenyl ring substituted with a methylsulfanyl group and a cyclohexyl ring substituted with a tert-pentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(METHYLSULFANYL)PHENYL]-N’-[4-(TERT-PENTYL)CYCLOHEXYL]UREA typically involves the reaction of 3-(methylsulfanyl)aniline with 4-(tert-pentyl)cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:

    Step 1: Preparation of 3-(methylsulfanyl)aniline by the methylation of 3-aminothiophenol.

    Step 2: Reaction of 3-(methylsulfanyl)aniline with 4-(tert-pentyl)cyclohexyl isocyanate in an appropriate solvent, such as dichloromethane, under reflux conditions.

    Step 3: Purification of the product by recrystallization or chromatography to obtain pure N-[3-(METHYLSULFANYL)PHENYL]-N’-[4-(TERT-PENTYL)CYCLOHEXYL]UREA.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(METHYLSULFANYL)PHENYL]-N’-[4-(TERT-PENTYL)CYCLOHEXYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The urea group can be reduced to corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2), and solvents like acetic acid or chloroform.

Major Products

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[3-(METHYLSULFANYL)PHENYL]-N’-[4-(TERT-PENTYL)CYCLOHEXYL]UREA has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(METHYLSULFANYL)PHENYL]-N’-[4-(TERT-PENTYL)CYCLOHEXYL]UREA depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl and tert-pentyl groups can influence its binding affinity and selectivity towards these targets. The urea functional group may also play a role in hydrogen bonding interactions, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(METHYLSULFANYL)PHENYL]UREA
  • N-[4-(TERT-PENTYL)CYCLOHEXYL]UREA
  • N-[3-(METHYLSULFANYL)PHENYL]-N’-[4-(TERT-BUTYL)CYCLOHEXYL]UREA

Uniqueness

N-[3-(METHYLSULFANYL)PHENYL]-N’-[4-(TERT-PENTYL)CYCLOHEXYL]UREA is unique due to the combination of the methylsulfanyl and tert-pentyl substituents, which impart distinct chemical and physical properties

Properties

IUPAC Name

1-[4-(2-methylbutan-2-yl)cyclohexyl]-3-(3-methylsulfanylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2OS/c1-5-19(2,3)14-9-11-15(12-10-14)20-18(22)21-16-7-6-8-17(13-16)23-4/h6-8,13-15H,5,9-12H2,1-4H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYOZQXHZXPJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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